2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Overview
Description
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a heterocyclic compound that features a triazolo-pyridazine core with a thiophene substituent
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Similar compounds with a 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown to affect various biochemical pathways related to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate. Additionally, this compound has been reported to exhibit antioxidant and antimicrobial activities, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Furthermore, this compound can inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase . These cellular effects underscore the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of carbonic anhydrase by binding to its active site and blocking the access of the substrate . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity . These molecular interactions contribute to the overall biochemical and pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the activation of stress response pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for this compound, necessitating careful dosage optimization to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of the compound, thereby reducing its bioavailability and prolonging its half-life . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which assist in its proper folding and localization . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for specific tissue components, such as phospholipids and proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria, where it exerts its biochemical effects . The targeting signals and post-translational modifications that direct this compound to specific subcellular compartments are essential for its proper function . For instance, the presence of a mitochondrial targeting sequence can facilitate the import of this compound into the mitochondria, where it can modulate mitochondrial function and oxidative stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a suitable nitrile to form the triazole ring. The final step involves the cyclization of the triazole with a pyridazine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridazine rings.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolo-pyridazine core but may have different substituents.
Thiophene derivatives: Compounds with a thiophene ring but different functional groups.
Pyridazine derivatives: Compounds with a pyridazine ring but different substituents.
Uniqueness
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is unique due to the combination of the triazolo-pyridazine core with a thiophene substituent, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXXQYQAVYJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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